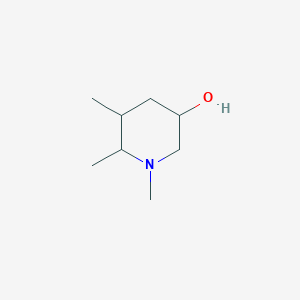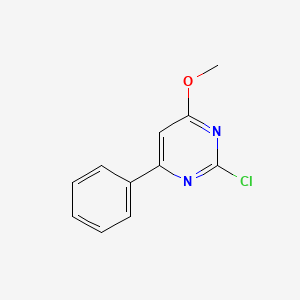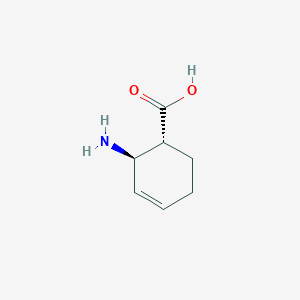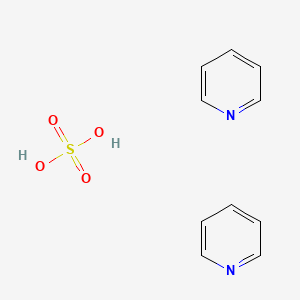
Sulfuric acid--pyridine (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfuric acid–pyridine (1/2) is a compound formed by the combination of sulfuric acid and pyridine in a 1:2 molar ratio. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, while sulfuric acid is a strong mineral acid. This compound is known for its unique properties and applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid–pyridine (1/2) typically involves the reaction of sulfuric acid with pyridine. One common method is to add sulfuric acid dropwise to anhydrous pyridine under controlled conditions, often at low temperatures to prevent excessive heat generation. The mixture is then stirred continuously to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of sulfuric acid–pyridine (1/2) may involve more sophisticated equipment to control the reaction conditions precisely. The use of automated systems to add sulfuric acid to pyridine and maintain the desired temperature and stirring rate is common. This ensures a consistent and high-quality product.
化学反応の分析
Types of Reactions
Sulfuric acid–pyridine (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be involved in reduction reactions, where it acts as a reducing agent.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with sulfuric acid–pyridine (1/2) include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving sulfuric acid–pyridine (1/2) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxidized derivatives of pyridine, while in substitution reactions, the products may include substituted pyridine compounds.
科学的研究の応用
Sulfuric acid–pyridine (1/2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions, including synthesis and catalysis.
Biology: The compound is used in biochemical studies to investigate the effects of sulfuric acid and pyridine on biological systems.
Industry: The compound is used in industrial processes, such as the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of sulfuric acid–pyridine (1/2) involves its ability to donate and accept protons, making it a versatile reagent in acid-base reactions. The molecular targets and pathways involved depend on the specific reaction and application. In biochemical systems, the compound can interact with enzymes and other biomolecules, affecting their activity and function.
類似化合物との比較
Sulfuric acid–pyridine (1/2) can be compared with other similar compounds, such as:
Sulfuric acid–pyridine (1/1): This compound has a different molar ratio of sulfuric acid to pyridine, leading to different chemical properties and reactivity.
Sulfuric acid–pyridine (1/3): Another variant with a different molar ratio, which also affects its properties and applications.
Pyridine derivatives: Compounds such as pyridine-N-oxide and substituted pyridines have different chemical structures and reactivity compared to sulfuric acid–pyridine (1/2).
The uniqueness of sulfuric acid–pyridine (1/2) lies in its specific molar ratio, which imparts distinct chemical properties and reactivity, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
18715-41-8 |
|---|---|
分子式 |
C10H12N2O4S |
分子量 |
256.28 g/mol |
IUPAC名 |
pyridine;sulfuric acid |
InChI |
InChI=1S/2C5H5N.H2O4S/c2*1-2-4-6-5-3-1;1-5(2,3)4/h2*1-5H;(H2,1,2,3,4) |
InChIキー |
QYPWRPSMKLUGJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



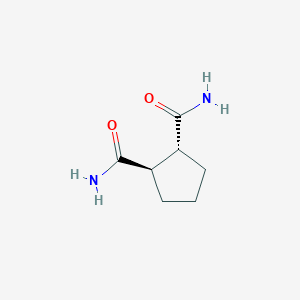

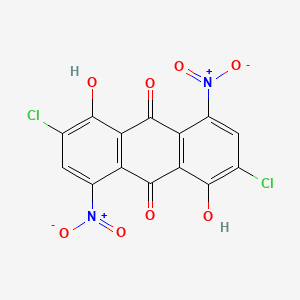
![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)
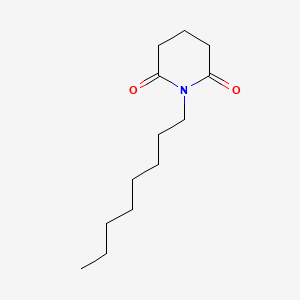
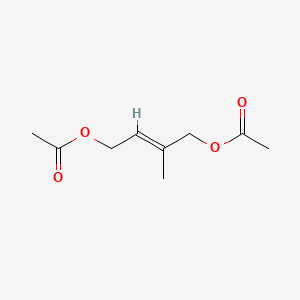
![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)
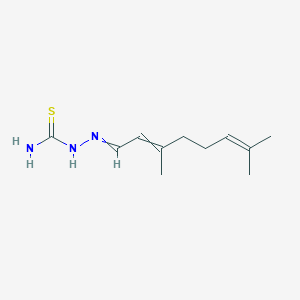

![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
